N-(biphenyl-2-yl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide
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Overview
Description
N-(biphenyl-2-yl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a biphenyl group, a morpholine ring, and a sulfonyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(biphenyl-2-yl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Biphenyl Derivative: The initial step involves the formation of a biphenyl derivative through a Suzuki coupling reaction between a halogenated benzene and a boronic acid.
Sulfonylation: The biphenyl derivative is then subjected to sulfonylation using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.
Amidation: The sulfonylated biphenyl derivative undergoes amidation with 4-methyl-3-aminobenzamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide compound.
Morpholine Introduction: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction using morpholine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(biphenyl-2-yl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group or the morpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or sulfonamides.
Scientific Research Applications
N-(biphenyl-2-yl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory agent due to its ability to inhibit cyclooxygenase enzymes.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in molecular docking studies to understand its interaction with various biological targets.
Mechanism of Action
The mechanism of action of N-(biphenyl-2-yl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the conversion of arachidonic acid to prostaglandins. By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds share structural similarities but differ in the presence of a benzo[d]thiazole ring and piperidine moiety.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides: Similar to the above, but with a morpholine ring instead of piperidine.
Properties
Molecular Formula |
C24H24N2O4S |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
4-methyl-3-morpholin-4-ylsulfonyl-N-(2-phenylphenyl)benzamide |
InChI |
InChI=1S/C24H24N2O4S/c1-18-11-12-20(17-23(18)31(28,29)26-13-15-30-16-14-26)24(27)25-22-10-6-5-9-21(22)19-7-3-2-4-8-19/h2-12,17H,13-16H2,1H3,(H,25,27) |
InChI Key |
JEJCDCFUTJVBJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3)S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
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